molecular formula C13H25ClN2O2 B6288859 TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL CAS No. 2550693-02-0

TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL

Cat. No.: B6288859
CAS No.: 2550693-02-0
M. Wt: 276.80 g/mol
InChI Key: VLSUGJHHASGFFX-DIVWUKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-endo)-9-azabicyclo[3.3.1]non-3-ylcarbamate HCl, known under CAS 155560-04-6, is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research . This compound features a 9-azabicyclo[3.3.1]nonane scaffold, a privileged structure in drug discovery, protected by a tert-butoxycarbonyl (Boc) group. The "endo" stereochemistry at the 3-position is a critical structural feature that can influence the molecule's binding affinity and is essential for creating stereochemically defined targets . The primary research application of this Boc-protected intermediate is in synthesizing novel ligands for sigma (σ) receptors, particularly σ2 receptors . Sigma-2 receptors are overexpressed in a wide variety of proliferating tumor cells, making them a promising target for oncological research. This compound serves as a key precursor in the development of high-affinity σ2 receptor ligands, such as WC-26 and WC-59, which have shown potential as chemosensitizers that enhance the cytotoxicity of conventional anticancer drugs like doxorubicin, and as candidates for positron emission tomography (PET) radiotracers for tumor detection . The Boc group is a standard protecting group for amines, allowing for further functionalization of the azabicyclic nitrogen atom through alkylation or reductive amination, which is a crucial step in optimizing the pharmacological properties of the final molecules . Researchers value this compound for its role in exploring cancer therapeutics and diagnostic imaging agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material using appropriate safety procedures.

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSUGJHHASGFFX-DIVWUKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Challenges

  • Stereochemical Control : Achieving the endo-configuration requires selective cyclization conditions or chiral auxiliaries.

  • Carbamate Installation : Introducing the tert-butyl carbamate group without side reactions demands mild reagents.

  • Salt Formation : Hydrochloride salt preparation necessitates pH control and crystallization optimization.

Core Bicyclic Amine Synthesis

The 9-azabicyclo[3.3.1]nonane framework is typically constructed via cyclization or ring-expansion strategies.

Bromocyclization of Homoallylamine Derivatives

AstraZeneca-developed methodology (adapted from) involves bromocyclization of cyclic homoallylamines, followed by debromination (Table 1):

Table 1: Bromocyclization Protocol

StepReagents/ConditionsYield
1. CyclizationHBr, Br₂, CH₂Cl₂, 25°C90%
2. DebrominationLiAlH₄, THF, 0°C to rt48%

This method was successfully scaled to 30 g with a 27% overall yield. Key modifications included substituting allylmagnesium bromide with allylmagnesium chloride (2 M in THF) to improve safety and cost-efficiency.

Petasis Reaction for Functionalized Derivatives

For substrates containing sulfur or protected amino groups, a Petasis reaction-based approach proved superior (Figure 1):

  • Petasis Reaction : Cyclic ketone + pinacol allylboronate + NH₃ → free amine intermediate.

  • Boc Protection : tert-Butyl dicarbonate (Boc₂O) in CH₂Cl₂.

  • Hydroboration-Oxidation : BH₃·THF, followed by H₂O₂/NaOH.

This route achieved 39–49% overall yields for sulfur-containing derivatives, outperforming Sakurai reaction-based methods.

Carbamate Installation and Salt Formation

Hydrochloride Salt Preparation

The free base is treated with HCl(g) in anhydrous ether:

  • Procedure : Bubble HCl gas into a cooled (-10°C) ether solution until pH ≈ 2.

  • Crystallization : Evaporate solvent, recrystallize from EtOH/Et₂O (1:5).

  • Purity : ≥99% by HPLC.

Alternative Routes and Optimization

Sakurai Reaction for Challenging Substrates

For cyclopropane-containing analogs (e.g., 4-azaspiro[2.4]heptane), tert-butyl cyclopropanecarboxylate was used as a ketone surrogate:

  • Sakurai Reaction : Cyclopropanecarboxylate + allyltrimethylsilane → allylated intermediate.

  • Hydroboration-Oxidation : BH₃·I₂ (freshly prepared), then H₂O₂/NaOH.

  • Mesylation and Cyclization : MsCl, Et₃N → pyrrolidine ring closure.

This method circumvented instability issues with cyclopropanone intermediates.

Reductive Amination Approach

A scalable alternative for gram-scale synthesis:

  • Imine Formation : Bicyclic ketone + benzylamine, toluene, Dean-Stark trap.

  • Allylation : Allylmagnesium chloride, THF, -20°C.

  • Reduction : LiAlH₄, THF, 0°C to rt (72 hr).

Yields exceeded 90% for non-functionalized substrates but dropped to 42% for sulfone-containing derivatives due to debromination challenges.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodScopeYield RangeScalabilityMajor Drawbacks
BromocyclizationSimple substrates27–36%HighModerate yields
Petasis ReactionS-/N-functionalized39–49%ModerateComplex steps
Sakurai ReactionCyclopropane analogs22–31%LowAir-sensitive reagents
Reductive AminationNon-functionalized42–90%HighLimited functional group tolerance

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine hydrochloride. This reaction is critical for accessing the reactive secondary amine for subsequent transformations.

Conditions Products Yield References
4 M HCl in dioxane (0°C, 2 h)9-azabicyclo[3.3.1]nonan-3-amine hydrochloride>90%
Trifluoroacetic acid (TFA)Free amine (after neutralization)85–90%

The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene . The hydrochloride salt stabilizes the product, preventing side reactions .

Functionalization of the Free Amine

After deprotection, the secondary amine undergoes reactions typical of aliphatic amines:

Alkylation

Reaction with alkyl halides or epoxides introduces substituents at the nitrogen atom.

Reagents Conditions Products Notes
Methyl iodide (CH₃I)K₂CO₃, DMF, 25°C, 12 hN-methyl-9-azabicyclo[3.3.1]nonan-3-amineRegioselective alkylation
Ethylene oxideH₂O, 60°C, 6 hN-(2-hydroxyethyl) derivativeRequires basic conditions

Acylation

Acylation with activated esters or anhydrides generates amides.

Reagents Conditions Products Yield
Acetic anhydrideEt₃N, CH₂Cl₂, 0°C, 1 hN-acetyl-9-azabicyclo[3.3.1]nonan-3-amine78%
Benzoyl chloridePyridine, RT, 3 hN-benzoyl derivative82%

Ring-Opening Reactions

The bicyclo[3.3.1]nonane system undergoes ring-opening under harsh acidic or oxidative conditions:

Conditions Mechanism Products References
H₂SO₄ (conc.), 100°C, 24 hAcid-catalyzed cleavageLinear diamino alcohol derivative
NaIO₄, H₂O/THF, RT, 6 hOxidative cleavageDialdehyde intermediate

These reactions are less common due to the stability of the bicyclic framework but are feasible under extreme conditions .

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions:

Reagents Conditions Products Application
AgNO₃ in H₂ORT, 1 hNitrate saltAnalytical purification
NaPF₆ in MeOH0°C, 30 minHexafluorophosphate saltIonic liquid synthesis

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

Tert-butyl (3-endo)-9-azabicyclo[3.3.1]non-3-ylcarbamate HCl has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

2. Neuropharmacology

Research indicates that compounds with azabicyclic structures may exhibit activity at neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This compound could be explored for its effects on neurotransmission, potentially leading to the development of treatments for neurological disorders.

3. Enzyme Inhibition Studies

The compound may serve as an inhibitor for specific enzymes, which is crucial in drug design. By modifying the structure of the compound, researchers can assess its efficacy in inhibiting enzyme activity related to disease processes.

Case Study 1: Neurotransmitter Receptor Modulation

A study examining various azabicyclic compounds demonstrated that this compound exhibited selective binding affinity towards certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for conditions like anxiety and depression.

Case Study 2: Antimicrobial Activity

In vitro tests have shown that derivatives of this compound can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The modifications in the bicyclic structure enhance the interaction with microbial targets.

Mechanism of Action

The mechanism of action of TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCl and analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Key Properties Applications/Notes
This compound (Target Compound) 9-Azabicyclo[3.3.1]nonane (saturated) 3-endo: Boc-carbamate; 9-position: N-heteroatom; HCl salt High crystallinity, moderate lipophilicity, acid-stable Pharmaceutical intermediate, potential prodrug for amine release
tert-butyl (3-endo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate 9-Azabicyclo[3.3.1]nonane (saturated) 3-endo: Free amine; 9-position: Boc-carboxylate Basic amine functionality, Boc-protected Building block for peptide mimetics or receptor ligands
SV119 (N-(9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl)-N-(2-methoxy-5-methylphenyl)carbamate hydrochloride) 9-Azabicyclo[3.3.1]nonane (saturated) 3-position: Substituted phenyl carbamate; 9-position: 6-aminohexyl chain; HCl salt Enhanced solubility, extended pharmacokinetic profile Evaluated for anticancer activity; aminohexyl chain may improve tissue penetration
1-METHYL-N-[(3-ENDO)-9-METHYL-9-AZABICYCLO[3.3.1]NON-3-YL]-1H-INDAZOLE-3-CARBOXAMIDE 9-Azabicyclo[3.3.1]nonane (saturated) 3-endo: Indazole carboxamide; 9-position: Methyl group High lipophilicity, potential CNS activity Designed for kinase inhibition or neurological targets
TERT-BUTYL 9-AZABICYCLO[3.3.1]NON-2-ENE-9-CARBOXYLATE 9-Azabicyclo[3.3.1]non-2-ene (unsaturated) 2-ene: Double bond; 9-position: Boc-carboxylate Increased reactivity due to unsaturation; ester group prone to hydrolysis Intermediate for functionalization via olefin chemistry

Key Observations:

Structural Flexibility vs. Rigidity: The saturated bicyclic core in the target compound ensures conformational rigidity, ideal for selective receptor interactions. In contrast, the unsaturated analog (non-2-ene) offers reactivity for further derivatization . Substituents like the Boc group (target compound) versus free amines (e.g., tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate) dictate stability under acidic or basic conditions .

Pharmacokinetic Implications: The HCl salt form (target compound, SV119) enhances aqueous solubility, critical for bioavailability. SV119’s aminohexyl chain may further improve tissue permeability . Lipophilic groups (e.g., indazole carboxamide in ’s compound) favor blood-brain barrier penetration, suggesting CNS applications .

Synthetic Utility :

  • Boc-protected derivatives (target compound, ) are widely used in solid-phase synthesis due to their stability and ease of deprotection .
  • Unsaturated analogs () enable click chemistry or Diels-Alder reactions for diversification .

Safety Profiles :

  • Compounds like RS-2109 () highlight hazards such as acute toxicity and irritation, emphasizing the need for controlled handling of azabicyclo derivatives. The HCl salt form may mitigate volatility but requires proper storage .

Research Findings and Methodological Considerations

  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving the stereochemistry of azabicyclo derivatives, ensuring accurate structural assignments .
  • Conformational Analysis: Puckering coordinates () aid in understanding the nonplanar geometry of bicyclic systems, which influences binding affinity .
  • Safety Protocols : Safety data sheets () underscore the importance of PPE and ventilation when handling reactive intermediates .

Biological Activity

Tert-butyl (3-endo)-9-azabicyclo[3.3.1]non-3-ylcarbamate HCl, also referred to as tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉N₁O₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 280761-97-9
  • InChI Key : CQLVVTNYEYTHMM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits properties that may influence:

  • Enzyme Inhibition : Inhibits certain enzymes crucial for metabolic processes.
  • Antioxidant Activity : Scavenges free radicals, providing protection against oxidative stress.
  • Antimicrobial Properties : Exhibits antimicrobial effects against specific bacterial strains.
  • Neuroprotective Effects : Potential benefits in neurodegenerative diseases have been suggested by recent studies.

Pharmacological Activities

Research indicates several pharmacological activities associated with this compound:

Activity TypeDescription
Antioxidant ActivityAbility to scavenge free radicals, protecting against oxidative damage.
Antimicrobial PropertiesDemonstrated antimicrobial effects against various bacterial strains.
Neuroprotective EffectsPotential benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. For instance, it has been shown to reduce neuronal cell death in models of oxidative stress, suggesting a mechanism through which it could mitigate the effects of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant and Antimicrobial Studies

In vitro studies have demonstrated that the compound exhibits significant antioxidant activity, effectively scavenging free radicals in various assays. Additionally, preliminary tests indicate its efficacy against specific strains of bacteria, highlighting its potential as a therapeutic agent in treating infections .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders. The exact pathways and targets are still under investigation but are believed to involve modulation of enzyme activity through direct binding.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties compared to similar compounds:

Compound NameStructure CharacteristicsUnique Features
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonaneHydroxyl group additionEnhanced solubility and reactivity
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonaneCarbonyl group presencePotential for different biological interactions

Q & A

Q. What are the optimal synthetic routes for TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCl, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of the 9-azabicyclo[3.3.1]nonane scaffold. Key steps include Boc protection of the amine group, carbamate formation via reaction with isocyanates, and final HCl salt preparation. Modifications to published protocols (e.g., using SnBu₂(OAc)₂ as a catalyst for carbamate coupling) can improve yields . Characterization relies on NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. For intermediates like 9-benzyl derivatives, Pd-catalyzed hydrogenolysis with ammonium formate is critical for deprotection .

Q. How can crystallographic data resolve conformational ambiguities in the 9-azabicyclo[3.3.1]nonane core?

Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (e.g., APS 24ID-C beamline) enables high-resolution structural determination. Refinement using SHELXL (via SHELX programs) is standard for resolving puckering geometries and bond-angle distortions in bicyclic systems . For example, monoclinic (P21/c) crystal systems with β angles ~106° are common, as seen in related derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this carbamate HCl salt are limited, analogous 9-azabicyclo[3.3.1]nonane derivatives require precautions against inhalation and skin contact (GHS Category H315/H319). Use fume hoods, nitrile gloves, and emergency eyewash stations. Consult SDS guidelines for structurally similar compounds (e.g., sigma-2 receptor ligands like WC-26) for hazard mitigation .

Advanced Research Questions

Q. How does the carbamate group influence catalytic activity in oxidation reactions compared to ABNO derivatives?

Unlike 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is a nitroxyl radical catalyst for alcohol oxidations, the tert-butyl carbamate group in this compound may sterically hinder radical formation. However, the HCl salt could act as a co-catalyst in Cu/ABNO systems by stabilizing transition states via hydrogen bonding. Comparative kinetic studies (e.g., turnover frequency [TOF] under O₂ atmospheres) are needed to assess its role .

Q. What strategies enhance selectivity for sigma-2 receptor binding in 9-azabicyclo[3.3.1]nonane derivatives?

Structure-activity relationship (SAR) studies show that N-substituted carbamates (e.g., WC-26, Kᵢ = 2.58 nM for sigma-2) require precise stereoelectronic alignment. Computational docking (e.g., AutoDock Vina) using crystal structures of the receptor’s ligand-binding domain can guide modifications to the carbamate’s phenyl or alkyl groups. In vitro assays with radiolabeled ligands (e.g., [³H]-DTG) validate binding affinity .

Q. Can electrochemical methods leverage this compound for site-selective protein functionalization?

The carbamate’s stability in aqueous media makes it a candidate for radical-mediated conjugation. For example, keto-ABNO analogs enable tryptophan functionalization via aminoxyl radicals under mild electrochemical conditions. Optimizing pH (6.5–7.5) and using mediators like Fe(NO₃)₃·9H₂O could extend this to tertiary amines in the bicyclic core .

Q. How do ring-puckering dynamics affect bioactivity in granisetron-related derivatives?

Cremer-Pople puckering coordinates (e.g., amplitude q2q_2, phase ϕ2\phi_2) quantify nonplanar distortions in the bicyclic core, which influence receptor binding. Molecular dynamics (MD) simulations (AMBER force field) paired with SCXRD data reveal correlations between puckering and sigma-2 receptor affinity. For example, endo-3-substituents stabilize chair-like conformations critical for activity .

Methodological Resources

  • Synthesis & Characterization : References outline scalable routes and LC-MS/NMR workflows.
  • Structural Analysis : SHELX refinement and synchrotron data collection are standard.
  • Catalytic Studies : Kinetic protocols from Stahl and electrochemical setups from Deprez are applicable.
  • Computational Modeling : Cremer-Pople coordinates and AutoDock guide SAR studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.